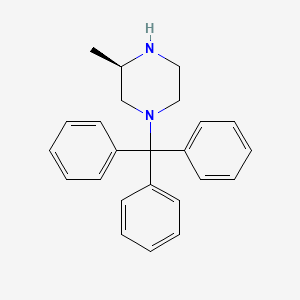

(R)-4-N-Trityl-2-methyl piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQPZHRDKLOPX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375396 | |

| Record name | (R)-4-N-Trityl-2-methyl piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-75-9 | |

| Record name | (R)-4-N-Trityl-2-methyl piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313657-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine

CAS Number: 313657-75-9

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Scaffold

(R)-4-N-Trityl-2-methyl piperazine is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors.[1] Its structural architecture, featuring a piperazine core with a stereodefined methyl group at the C-2 position and a bulky trityl protecting group on the N-4 nitrogen, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] The CAS Number for this compound is 313657-75-9.[1][2]

The core utility of this compound lies in the precise three-dimensional arrangement conferred by the (R)-chiral center. In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles. The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, allowing for the selective construction of the desired stereoisomer of a drug candidate, thereby optimizing efficacy and minimizing potential off-target effects.[3]

The trityl (triphenylmethyl) group serves as a crucial protecting group for the N-4 nitrogen. Its steric bulk prevents unwanted side reactions at this position, directing subsequent chemical transformations to the unprotected N-1 nitrogen. Critically, the trityl group can be removed under mild acidic conditions, a process that is orthogonal to many other protecting group strategies, offering synthetic flexibility.[4][5] This guide provides a comprehensive overview of the synthesis, properties, analysis, and handling of this key pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 313657-75-9 | [1] |

| Molecular Formula | C₂₄H₂₆N₂ | [1] |

| Molecular Weight | 342.48 g/mol | [1] |

| Melting Point | 128-129 °C | [1] |

| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.074 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white solid | General Observation |

| pKa | 9.04 ± 0.40 (Predicted) | [1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of enantiomerically pure this compound is a multi-step process that leverages the chiral pool of natural amino acids. The most common and scalable approach begins with (R)-Alanine, which provides the required stereocenter.

Conceptual Workflow of Synthesis

The overall synthetic strategy involves building the piperazine ring from a chiral diamine precursor, which is itself derived from (R)-alanine. The trityl group is introduced to protect the more sterically accessible nitrogen atom.

Caption: Synthetic workflow from (R)-Alanine.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a synthesized representation based on established methods for creating chiral piperazines from amino acids.[6][7]

Step 1: Reduction of (R)-Alanine to (R)-Alaninol

-

Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol. This alcohol will be converted into a leaving group in a subsequent step to facilitate ring closure. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Procedure:

-

Suspend (R)-Alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel, under an inert nitrogen atmosphere.

-

Carefully add a solution of LiAlH₄ (1.5 eq) in THF dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-alaninol, which can be purified by distillation.

-

Step 2: Synthesis of the Diamine Precursor

-

Rationale: The hydroxyl group of alaninol is converted into a good leaving group (e.g., a tosylate or mesylate), and the amine is protected (e.g., with a Boc group). This is followed by nucleophilic substitution with a protected amino group to form the diamine backbone.

-

Procedure: This is a multi-step sequence often consolidated in the literature. A simplified representation is provided. The key transformation is an aza-Michael addition or similar nucleophilic substitution to build the 1,2-diamine structure needed for the piperazine ring.[7]

Step 3: Cyclization to form (R)-2-Methylpiperazine

-

Rationale: The diamine precursor undergoes an intramolecular cyclization to form the six-membered piperazine ring. This often involves deprotection followed by a base-mediated ring closure.

-

Procedure:

-

Dissolve the protected diamine precursor in a suitable solvent (e.g., Dichloromethane).

-

Add a strong acid (e.g., Trifluoroacetic acid) to remove the protecting groups.

-

After deprotection is complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and then heat to promote cyclization.

-

Extract the aqueous layer with an organic solvent, dry, and concentrate to yield (R)-2-methylpiperazine.

-

Step 4: Selective N-Tritylation

-

Rationale: The final step is the selective protection of the N-4 nitrogen. The reaction of (R)-2-methylpiperazine with trityl chloride in the presence of a mild base will preferentially occur at the less sterically hindered N-4 position. The methyl group at C-2 directs the bulky trityl group to the opposite nitrogen.

-

Procedure:

-

Dissolve (R)-2-methylpiperazine (1.0 eq) in a solvent such as Dichloromethane (DCM) or THF.

-

Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).

-

Cool the solution to 0 °C and slowly add a solution of Trityl Chloride (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure this compound.

-

Applications in Drug Development

This compound is not a therapeutic agent itself but a crucial building block. Its value is realized in the synthesis of final active pharmaceutical ingredients (APIs). The unprotected N-1 amine serves as a reactive handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Key Therapeutic Areas:

-

Selective Kappa Opioid Receptor (KOR) Antagonists: Chiral 2-methylpiperazine scaffolds are integral to the structure of potent and selective KOR antagonists. These compounds are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The specific stereochemistry is often critical for achieving high affinity and selectivity for the kappa receptor over mu or delta opioid receptors.[8]

-

Serotonin-Related Disease Treatments: The piperazine moiety is a well-known pharmacophore in compounds targeting serotonin receptors. This intermediate has been utilized in the synthesis of novel agents for serotonin-related diseases.[1]

-

General CNS-Active Agents: The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier and interact with various CNS targets.[9]

Caption: General synthetic utility workflow.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides confirmation of the molecular structure. Expected signals include:

-

A complex multiplet for the aromatic protons of the trityl group (approx. 7.20-7.50 ppm).

-

Signals for the piperazine ring protons (approx. 2.0-4.0 ppm). The chirality and conformational rigidity introduced by the methyl and trityl groups will lead to distinct, non-equivalent signals for these protons.

-

A doublet for the methyl group protons (approx. 1.0-1.2 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trityl carbons (aromatic region >120 ppm), the piperazine ring carbons (aliphatic region, approx. 40-60 ppm), and the methyl carbon (high field, approx. 15-20 ppm).[10]

Chiral High-Performance Liquid Chromatography (HPLC)

-

Rationale: Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. It separates the (R) and (S) enantiomers, allowing for their quantification.

-

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for separating chiral piperazine derivatives.[11][12]

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often included to improve peak shape and reduce tailing by masking active sites on the silica support.[12]

-

Detection: UV detection is commonly used. While the piperazine ring itself is not a strong chromophore, the trityl group provides sufficient UV absorbance for sensitive detection (typically around 220-260 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺ at m/z 343.49.

Safety, Handling, and Disposal

As a fine chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

Safety and Personal Protective Equipment (PPE)

-

Hazard Identification: While specific toxicology data for this compound is limited, piperazine derivatives should be handled as potentially harmful. They can cause skin and eye irritation.[13]

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids, as the trityl group is acid-labile.

Disposal

-

Waste material should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

-

Amine-containing waste should not be discharged into drains.[14] It should be collected in designated waste containers for incineration or other approved disposal methods.[14]

References

-

LookChem. (n.d.). Cas 313657-75-9, this compound. Available at: [Link]

-

Li, W., et al. (2018). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Nemeth, T., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]

-

Ünver, Y., et al. (2020). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2008). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Available at: [Link]

-

Pipzine Chemicals. (n.d.). R-4-Trityl-2-Methyl Piperazine. Available at: [Link]

-

De Castro, S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Hart, D., et al. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2012). Method for Activation and Recycling of Trityl Resins. Available at: [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubMed. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor-zeolite composite catalysts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Available at: [Link]

-

Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available at: [Link]

-

ResearchGate. (2008). Preparation of chiral 2-methylpiperazine. Available at: [Link]

-

ResearchGate. (2023). (PDF) Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 313657-75-9 [chemicalbook.com]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

An In-Depth Technical Guide to (R)-4-N-Trityl-2-methyl piperazine: Synthesis, Characterization, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-4-N-Trityl-2-methyl piperazine, a chiral derivative of piperazine, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining the steric bulk of the trityl protecting group with the chirality of the methyl-substituted piperazine ring, make it an invaluable intermediate in medicinal chemistry. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and robust analytical methodologies for its characterization and quality control, tailored for professionals in drug discovery and development.

Core Molecular Attributes

This compound is a white to off-white solid. The trityl group, a triphenylmethyl moiety, is a bulky lipophilic group that serves as a protecting group for the secondary amine of the piperazine ring, preventing unwanted side reactions during multi-step syntheses. The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, which is often crucial for the stereospecific interactions of the final active pharmaceutical ingredient (API) with its biological target.

| Property | Value | Source(s) |

| Molecular Weight | 342.48 g/mol | [1][2][3] |

| Molecular Formula | C₂₄H₂₆N₂ | [1][2][3] |

| CAS Number | 313657-75-9 | [1][2][4] |

| Melting Point | 128 °C | [1] |

| Boiling Point | 451.7 °C at 760 mmHg | [1] |

| Density | 1.074 g/cm³ | [1] |

Synthesis Protocol: N-Tritylation of (R)-2-methylpiperazine

The synthesis of this compound is achieved through the selective N-tritylation of (R)-2-methylpiperazine. The use of a bulky protecting group like the trityl group generally favors substitution at the less sterically hindered nitrogen atom of the piperazine ring.

Sources

(R)-4-N-Trityl-2-methyl piperazine physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-4-N-Trityl-2-methyl piperazine

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a bulky hydrophobic trityl protecting group and a stereocenter, makes it a valuable intermediate for creating complex and specific therapeutic agents. A thorough understanding of its physical properties is paramount for researchers and scientists to ensure consistent quality, optimize reaction conditions, develop appropriate analytical methods, and guide formulation strategies. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by standard experimental protocols for their validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is an N-substituted derivative of 2-methylpiperazine, where the nitrogen at the 4-position is protected by a triphenylmethyl (trityl) group. This structural arrangement has profound implications for its physical behavior.

-

The Piperazine Core: The piperazine ring provides a basic nitrogenous scaffold, common in many pharmacologically active compounds.[1] The presence of two nitrogen atoms influences its polarity and potential for hydrogen bonding, although the secondary amine at the 1-position is the primary site for such interactions.

-

The Chiral Center: The methyl group at the 2-position creates a stereocenter with an (R) configuration. This chirality is crucial for stereospecific interactions with biological targets, a cornerstone of modern drug design.

-

The Trityl Group: The large, nonpolar trityl group dominates the molecule's physical properties. It significantly increases the molecular weight and steric bulk, reduces aqueous solubility, and enhances solubility in nonpolar organic solvents. Its presence dictates the crystalline nature and thermal properties of the compound.

These features are quantitatively defined by the following identifiers:

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 313657-75-9 | [4][5] |

| Molecular Formula | C₂₄H₂₆N₂ | [2][3][4] |

| Molecular Weight | 342.48 g/mol | [2][4][6] |

| SMILES | C[C@@H]1CN(CCN1)C(c2ccccc2)(c3ccccc3)c4ccccc4 | |

| InChI | InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | [2] |

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below, sourced from chemical supplier databases, provides a quantitative basis for handling and utilizing this compound in a laboratory setting.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | Inferred from typical appearance of similar organic solids. |

| Melting Point | 128 °C | [2][4][6] |

| Boiling Point | 451.7 ± 40.0 °C (Predicted) | [4][6] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Flash Point | 145.3 °C | [2] |

| pKa | 9.04 ± 0.40 (Predicted) | [2][4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | Based on structural analysis and general chemical principles.[2] |

The melting point of 128 °C indicates that this compound is a stable solid at room temperature, which simplifies handling and storage.[2][4][6] The high predicted boiling point is characteristic of a large, non-volatile molecule.[4][6] The predicted pKa suggests the un-tritylated nitrogen of the piperazine ring is basic, a key property for its role as a synthetic intermediate.[2][4][6]

Spectroscopic and Analytical Profile

While physical constants provide a broad overview, spectroscopic data is required for unambiguous identification and quality control. The following sections describe the expected spectral characteristics based on the molecule's functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the structure of organic molecules in solution. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

Trityl Group (Aromatic Protons): A complex multiplet between δ 7.20-7.50 ppm, integrating to 15 protons. These are the protons on the three phenyl rings.

-

Piperazine Ring (Aliphatic Protons): A series of complex multiplets between δ 1.80-3.10 ppm, integrating to 7 protons. The chirality of the adjacent methyl-bearing carbon renders the ring protons diastereotopic, leading to more complex splitting patterns than in a symmetric piperazine.

-

NH Proton: A broad singlet, typically between δ 1.5-2.5 ppm (can exchange with D₂O), integrating to one proton.

-

Methyl Group: A doublet around δ 1.0-1.2 ppm, integrating to 3 protons, coupled to the single proton on the adjacent chiral carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Trityl Group (Aromatic Carbons): Multiple signals in the δ 125-145 ppm region. This will include signals for the ipso, ortho, meta, and para carbons of the phenyl rings.

-

Trityl Group (Quaternary Carbon): A single, less intense signal around δ 75-80 ppm for the quaternary carbon bonded to the three phenyl rings and the piperazine nitrogen.

-

Piperazine Ring (Aliphatic Carbons): Signals in the δ 40-60 ppm region corresponding to the four unique carbons of the piperazine ring.

-

Methyl Group: A single signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The spectrum for this compound would be dominated by:

-

~3300 cm⁻¹: A medium, sharp peak corresponding to the N-H stretch of the secondary amine.

-

3100-3000 cm⁻¹: A series of sharp peaks corresponding to the aromatic C-H stretching of the trityl group.

-

3000-2800 cm⁻¹: Peaks corresponding to the aliphatic C-H stretching of the piperazine ring and methyl group.

-

~1600, 1490, 1450 cm⁻¹: Sharp absorptions characteristic of the C=C stretching within the aromatic rings.

-

~1150-1050 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI):

-

Molecular Ion: The primary observation would be the protonated molecule [M+H]⁺ at m/z 343.49.

-

Major Fragment: A very prominent peak would be expected at m/z 243.12, corresponding to the highly stable triphenylmethyl (trityl) cation [C(Ph)₃]⁺. This fragment is a hallmark of trityl-containing compounds and serves as a key diagnostic peak.

Experimental Workflows and Protocols

To ensure the scientific integrity and trustworthiness of data, all physical property measurements must follow validated protocols. The following workflow illustrates a logical sequence for the complete physicochemical characterization of a new batch of this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

Rationale: This protocol determines the temperature range over which the crystalline solid transitions to a liquid. A sharp, well-defined melting range is a strong indicator of high purity.

-

Instrument Preparation: Calibrate the digital melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of 128 °C.

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the crystalline solid into a powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into the apparatus. Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point.

-

Fine Measurement: Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the phase transition.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). Report this as the melting range. For a pure sample, this range should be narrow (< 2 °C).

Protocol: Qualitative Solubility Assessment

Rationale: Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and analytical sample preparation. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents.

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Sample Preparation: Add approximately 10 mg of the compound to each of 8 separate, labeled vials.

-

Solvent Addition: Add the first solvent (e.g., Dichloromethane) to the corresponding vial in 0.1 mL increments, up to a total of 1 mL. Vortex or agitate the vial for 30 seconds after each addition.

-

Observation: Visually inspect for dissolution after each solvent addition.

-

Classification:

-

Very Soluble: Dissolves completely in < 0.2 mL.

-

Soluble: Dissolves completely in 0.2 - 0.5 mL.

-

Sparingly Soluble: Dissolves completely in 0.5 - 1.0 mL.

-

Slightly Soluble: Some, but not all, material dissolves in 1.0 mL.

-

Insoluble: No visible dissolution in 1.0 mL.

-

-

Repeat: Repeat steps 3-5 for each solvent in the panel.

Conclusion

This compound is a well-defined crystalline solid with a melting point of 128 °C. Its structure, dominated by the bulky, nonpolar trityl group, renders it insoluble in water but soluble in common organic solvents. Its identity and purity can be unambiguously confirmed through a combination of spectroscopic techniques, with ¹H NMR and Mass Spectrometry providing the most definitive structural information. The data and protocols presented in this guide serve as a robust resource for researchers, enabling the confident and effective use of this important chiral building block in the pursuit of new therapeutic discoveries.

References

-

LookChem. (n.d.). Cas 313657-75-9, this compound. Retrieved from [Link]

-

Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 313657-75-9 [sigmaaldrich.com]

- 4. 313657-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 313657-75-9 [chemicalbook.com]

- 6. This compound | 313657-75-9 [amp.chemicalbook.com]

synthesis of (R)-4-N-Trityl-2-methyl piperazine

An In-Depth Technical Guide to the Synthesis of (R)-4-N-Trityl-2-methylpiperazine

Abstract

(R)-4-N-Trityl-2-methylpiperazine is a valuable chiral building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique stereochemistry and the presence of a sterically demanding trityl protecting group allow for precise molecular elaboration in drug discovery programs.[3][4] This guide provides a comprehensive overview of a robust and reliable synthetic strategy, beginning with the enantioselective construction of the core (R)-2-methylpiperazine scaffold from a readily available chiral precursor, followed by a regioselective N-tritylation. The rationale behind key experimental choices, detailed step-by-step protocols, and methods for characterization are presented to ensure reproducibility and high fidelity in the laboratory setting.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of (R)-4-N-Trityl-2-methylpiperazine is most effectively approached in two distinct phases. The primary challenge lies in establishing the chiral center at the C2 position of the piperazine ring with high enantiomeric purity. Subsequently, the regioselective protection of the N4 nitrogen is required, leaving the more sterically hindered N1 nitrogen available for further synthetic transformations.

Our chosen strategy prioritizes accessibility of starting materials, reaction scalability, and stereochemical control.

-

Phase 1: Enantioselective Synthesis of (R)-2-Methylpiperazine. We will leverage the chiral pool by starting from D-Alanine methyl ester. This approach involves a reductive amination followed by a deprotection and cyclization cascade to form the chiral piperazinone intermediate, which is then reduced to the desired (R)-2-methylpiperazine. This method avoids costly chiral resolutions or complex asymmetric catalysis.[5]

-

Phase 2: Regioselective N-Tritylation. The introduction of the bulky trityl (triphenylmethyl) group onto the (R)-2-methylpiperazine scaffold is achieved using trityl chloride. The steric hindrance of the trityl group inherently directs its attachment to the less sterically encumbered N4 nitrogen, yielding the target compound with high regioselectivity.[6][7]

Caption: Overall synthetic workflow for (R)-4-N-Trityl-2-methylpiperazine.

Phase 1: Synthesis of (R)-2-Methylpiperazine

The synthesis of the chiral piperazine core is the most critical phase. While several routes exist, including the resolution of racemic mixtures or asymmetric synthesis, starting from a chiral amino acid provides an efficient and cost-effective path to high enantiopurity.[8][9][10] The following protocol is adapted from established methodologies for synthesizing chiral piperazinone derivatives.[5]

Causality of Experimental Design

-

Starting Material: D-Alanine methyl ester is selected as the chiral source. The D-configuration directly translates to the desired R-configuration in the final piperazine product.[5]

-

Key Intermediate: The synthesis proceeds through a chiral piperazinone intermediate. The amide bond within the piperazinone is significantly more stable than an imine, preventing racemization and simplifying purification.

-

Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (B₂H₆) is required to reduce both the amide carbonyl and the other ring carbonyl (if present from the cyclization step) to the corresponding amines, forming the piperazine ring.[10]

Detailed Experimental Protocol: (R)-2-Methylpiperazine

Step 2.2.1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

-

To a solution of N-Cbz-aminoacetaldehyde (1 equiv.) in an alcohol solvent (e.g., methanol), add D-Alanine methyl ester hydrochloride (1.1 equiv.) and a mild base such as triethylamine (1.2 equiv.) to neutralize the hydrochloride salt.

-

Cool the mixture to -10 to 0 °C. This temperature control is critical to prevent the premature reduction of the aldehyde by the reducing agent.[5]

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2.2.2: Deprotection, Cyclization, and Reduction to (R)-2-Methylpiperazine

-

Dissolve the product from the previous step (1 equiv.) in methanol.

-

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 1.8 MPa and stir vigorously at room temperature overnight.[5] This step simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the (R)-3-methylpiperazin-2-one intermediate.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

-

The crude piperazinone is then dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C and slowly add a solution of a potent reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv.) in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reduction is complete (monitored by TLC/LC-MS).

-

Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined filtrates to yield crude (R)-2-methylpiperazine, which can be used directly in the next step or purified further by distillation or crystallization.[11]

Phase 2: Regioselective Synthesis of (R)-4-N-Trityl-2-methylpiperazine

The trityl group serves as an excellent protecting group for amines due to its steric bulk and its lability under acidic conditions.[6][12] This bulk is the cornerstone of achieving the desired regioselectivity in the protection of (R)-2-methylpiperazine.

Causality of Experimental Design

-

Regioselectivity: The piperazine ring has two secondary amine nitrogens: N1 (adjacent to the methyl group) and N4. The N1 position is significantly more sterically hindered than the N4 position. The triphenylmethyl (trityl) group is exceptionally bulky, and its reaction with the piperazine will overwhelmingly occur at the less hindered N4 position to minimize steric clash.[7]

-

Reaction Conditions: The reaction is typically performed in a non-polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A tertiary amine base, such as triethylamine (Et₃N), is added to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7]

Caption: Reaction scheme for the regioselective N-tritylation.

Detailed Experimental Protocol: (R)-4-N-Trityl-2-methylpiperazine

-

In a round-bottom flask under an inert atmosphere, dissolve (R)-2-methylpiperazine (1 equiv.) and triethylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve trityl chloride (TrCl) (1.05 equiv.) in anhydrous THF.

-

Add the trityl chloride solution dropwise to the stirred piperazine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Monitor the reaction progress by TLC (eluent: ether/acetonitrile/triethylamine 90:10:4) or LC-MS.[7]

-

Upon completion, filter off the triethylamine hydrochloride salt and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like dichloromethane or ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

The resulting crude product is purified by column chromatography on silica gel to yield (R)-4-N-Trityl-2-methylpiperazine as a solid.[7]

Product Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂ | [1][13] |

| Molecular Weight | 342.48 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128 °C | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.5 (m, 6H), 7.2-7.3 (m, 6H), 7.1-7.2 (m, 3H), 3.0-3.1 (m, 1H), 2.8-2.9 (m, 2H), 2.7-2.8 (m, 1H), 2.3-2.4 (m, 1H), 1.9-2.0 (m, 1H), 1.8 (br s, 1H, NH), 1.1 (d, 3H). | Predicted/Typical |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.9, 129.5, 127.8, 126.1, 75.8, 54.5, 52.1, 48.0, 46.8, 19.8. | Predicted/Typical |

| Enantiomeric Purity | ≥99% ee (determined by Chiral HPLC) | [1] |

Conclusion

This guide outlines a scientifically sound and practical approach for the synthesis of (R)-4-N-Trityl-2-methylpiperazine. By employing a strategy rooted in the chiral pool and leveraging the principles of sterically controlled regioselectivity, researchers can reliably produce this key intermediate with high yield and excellent enantiopurity. The detailed protocols and mechanistic explanations provided herein are designed to empower drug development professionals to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of novel therapeutics.

References

-

Preparation of chiral 2-methylpiperazine. (2015). ResearchGate. Retrieved from researchgate.net. [Link]

-

Li, G., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances. [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).

-

Cossy, J., & Furet, N. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

(R)-4-N-TRITYL-2-METHYL PIPERAZINE | 313657-75-9. LookChem. [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative. (2021).

-

Trityl Protection - Common Organic Chemistry. commonorganicchemistry.com. [Link]

-

Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

-

This compound | 313657-75-9. Tetrahedron. [Link]

-

Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

Synthesis of N-tritylpiperazine. PrepChem.com. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- CN103382192A - Preparation of N-monosubstituted piperazine derivatives. (2013).

-

Piperazine. Wikipedia. [Link]

-

Kumar, P., et al. (2013). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]

-

Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

N-trityl piperazine, succinate salt. PubChem. [Link]

-

Silva, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Silva, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

- US2525223A - Preparation of n-substituted piperazines. (1950).

-

Douglas, C. J., & Overman, L. E. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Research Collection. [Link]

-

van der Meer, J., et al. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]

-

Kumar, A., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

-

Thomas, J. B., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

Piperazine, 1,2,4-trimethyl-. NIST WebBook. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 10. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 11. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. 313657-75-9 | this compound | Tetrahedron [thsci.com]

The Strategic Role of (R)-4-N-Trityl-2-methylpiperazine in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-4-N-Trityl-2-methylpiperazine has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural architecture, combining a stereochemically defined methyl-substituted piperazine core with a sterically demanding N-trityl protecting group, offers chemists precise control over molecular topography and reactivity. This guide provides an in-depth analysis of its structural properties, a validated synthesis and purification protocol, comprehensive characterization data, and its critical application in the synthesis of pioneering therapeutics, most notably the first-in-class HIV capsid inhibitor, Lenacapavir (GS-6207). Through this exploration, we illuminate the causal relationship between its structure and its function as a high-value intermediate in the development of complex, next-generation pharmaceuticals.

Core Structural and Physicochemical Profile

(R)-4-N-Trityl-2-methylpiperazine, registered under CAS Number 313657-75-9, is a chiral heterocyclic compound whose utility is defined by the interplay of its constituent parts: the piperazine ring, the (R)-chiral center, and the bulky trityl group.

-

The Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, often incorporated to introduce a basic nitrogen center, which can enhance aqueous solubility and form critical salt interactions with biological targets.[1][2]

-

The (R)-Stereocenter: The methyl group at the C-2 position introduces a fixed, non-racemic chiral center. In the context of a drug molecule, this specific stereochemistry is fundamental for achieving selective and high-affinity binding to a chiral target, such as an enzyme active site or a protein-protein interface. The (R)-configuration is non-negotiable for the biological activity of its downstream products.

-

The N-Trityl Group: The triphenylmethyl (trityl) group serves a dual purpose. Primarily, it is a highly effective protecting group for the N-4 nitrogen of the piperazine ring. Its significant steric bulk selectively blocks this nitrogen from participating in reactions, allowing for controlled functionalization of the secondary amine at the N-1 position.[3] Secondly, the bulky nature of the trityl group can influence the conformational preference of the piperazine ring and direct the stereochemical outcome of subsequent reactions.[4]

The combination of these features makes (R)-4-N-Trityl-2-methylpiperazine a bespoke building block for constructing complex molecules where precise three-dimensional orientation of substituents is paramount.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 313657-75-9 | [1][2] |

| Molecular Formula | C₂₄H₂₆N₂ | [2] |

| Molecular Weight | 342.48 g/mol | [2] |

| Melting Point | 128 °C | [1][2] |

| Boiling Point | 451.7 °C (Predicted) | [2] |

| Density | 1.074 g/cm³ (Predicted) | [1][2] |

| Appearance | White to off-white solid | |

| pKa | 9.04 ± 0.40 (Predicted) | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-4-N-Trityl-2-methylpiperazine is achieved through the regioselective N-protection of the commercially available chiral starting material, (R)-2-methylpiperazine. The choice of reagents and conditions is critical to ensure mono-tritylation at the less sterically hindered N-4 position.

Experimental Protocol: N-Tritylation of (R)-2-Methylpiperazine

This protocol is adapted from established procedures for the selective protection of asymmetric piperazines as utilized in the synthesis of pharmaceutical intermediates.

Objective: To synthesize (R)-4-N-Trityl-2-methylpiperazine by reacting (R)-2-methylpiperazine with trityl chloride.

Materials:

-

(R)-2-methylpiperazine (1.0 eq)

-

Trityl Chloride (1.05 eq)

-

Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-methylpiperazine and dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (TEA) to the solution and stir for 5-10 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Tritylation: Add trityl chloride portion-wise to the stirred solution at 0 °C. The reaction is typically slow and controlled addition prevents side reactions.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

Rationale: The crude product contains the desired mono-tritylated product, potentially some di-tritylated byproduct, and unreacted starting materials. The significant difference in polarity between these compounds allows for efficient separation by flash chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate). The bulky, non-polar trityl group ensures the product has a moderate Rf value.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield (R)-4-N-Trityl-2-methylpiperazine as a solid.

Structural Characterization

Accurate structural confirmation is paramount. The following data serve as a benchmark for the characterization of (R)-4-N-Trityl-2-methylpiperazine.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for confirming the structure. Key expected signals include:

-

A complex multiplet in the aromatic region (~7.1-7.5 ppm) corresponding to the 15 protons of the three phenyl rings of the trityl group.

-

Signals for the piperazine ring protons, typically in the range of 1.8-3.5 ppm. The chirality and conformational restriction imposed by the methyl and trityl groups will result in distinct and complex splitting patterns for these protons.

-

A doublet for the methyl group protons, shifted upfield by the ring structure.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the number of unique carbon environments. Key signals include:

-

Multiple signals in the aromatic region (~125-145 ppm) for the trityl group carbons.

-

Signals for the piperazine ring carbons, typically in the range of 40-60 ppm.

-

A signal for the methyl carbon around 15-20 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 343.22, confirming the molecular weight.

Application in Drug Synthesis: The Case of Lenacapavir (GS-6207)

The strategic importance of (R)-4-N-Trityl-2-methylpiperazine is best exemplified by its role as a key intermediate in the synthesis of Lenacapavir (GS-6207) , a first-in-class, long-acting injectable HIV capsid inhibitor developed by Gilead Sciences.[1] Lenacapavir represents a paradigm shift in HIV treatment, and its complex molecular architecture necessitates a highly controlled, stereospecific synthesis.

Role in the Synthetic Pathway

In the modular synthesis of Lenacapavir, the core of the molecule is assembled by sequentially coupling several key fragments.[5] (R)-4-N-Trityl-2-methylpiperazine serves as the precursor to the chiral piperazine fragment of the final drug.

The Causality Behind Its Use:

-

Introduction of Chirality: The (R)-methylpiperazine moiety is essential for the biological activity of Lenacapavir. It correctly orients other parts of the molecule to bind within a specific pocket of the HIV capsid protein. Using this pre-formed chiral building block avoids problematic chiral separations or asymmetric syntheses later in the route.

-

Controlled Regiochemistry: The trityl group at N-4 directs the initial coupling reactions to the N-1 position of the piperazine ring. This regiocontrol is crucial for building the complex core of Lenacapavir and prevents the formation of undesired isomers.

-

Stable Intermediate: The trityl group is robust and stable to many reaction conditions, allowing for several subsequent synthetic steps to be performed on other parts of the molecule before its removal.

-

Orthogonal Deprotection: The trityl group can be selectively removed under acidic conditions that do not affect other common protecting groups or sensitive functional groups within the advanced intermediate, providing a clean and efficient final step.

Conclusion

(R)-4-N-Trityl-2-methylpiperazine is far more than a simple protected amine; it is a sophisticated molecular tool that embodies key principles of modern synthetic strategy. Its design allows for the direct incorporation of a specific stereocenter and provides the regiochemical control necessary to construct highly complex and potent drug molecules like Lenacapavir. For drug development professionals, understanding the properties and synthesis of such key building blocks is fundamental to designing and executing efficient, scalable, and successful synthetic routes to the medicines of the future.

References

-

LookChem. Cas 313657-75-9, (R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available from: [Link]

-

Drug Hunter. Lenacapavir Synthesis Highlights. (2022). Available from: [Link]

-

Wang, Z., et al. Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein. Int J Mol Sci. 2024 Mar 27;25(7):3734. Available from: [Link]

- Link, J. O., et al. Methods and intermediates for preparing therapeutic compounds. US Patent US10696657B2. (2020).

-

Lipson, B. K., et al. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. J. Org. Chem. 2024, 89 (7), 4786–4791. Available from: [Link]

-

Medicines for All Institute. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. (2023). Available from: [Link]

-

Veeprho. N-Nitroso-3-Methyl Piperazine Impurity. Available from: [Link]

-

Gawroński, J., et al. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules. 2020 Feb; 25(3): 695. Available from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Spectroscopic Data for (R)-4-N-Trityl-2-methylpiperazine: An In-depth Technical Guide

Introduction

(R)-4-N-Trityl-2-methylpiperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 2-methylpiperazine, a versatile building block, it serves as a key intermediate in the synthesis of complex molecular architectures. The bulky N-trityl (triphenylmethyl) protecting group provides steric hindrance and modulates the reactivity of the piperazine nitrogen, making it a valuable tool in multi-step synthetic pathways.

Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical agents. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide offers a comprehensive analysis of the expected spectroscopic data for (R)-4-N-Trityl-2-methylpiperazine, grounded in fundamental principles and established methodologies. It is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to acquire and interpret this critical data.

Molecular Structure and Its Spectroscopic Implications

The structure of (R)-4-N-Trityl-2-methylpiperazine contains several key features that dictate its spectroscopic signature:

-

The Trityl Group: A large, aromatic triphenylmethyl group dominates the structure. Its 15 aromatic protons and 19 carbon atoms will produce characteristic signals in NMR spectroscopy. The bulky nature of this group also influences the conformation of the piperazine ring.

-

The Chiral Piperazine Ring: The piperazine ring contains a chiral center at the C2 position due to the methyl group. This chirality renders the adjacent methylene protons (at C3 and C5) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and complex splitting patterns in ¹H NMR.

-

Nitrogen Atoms: The two nitrogen atoms influence the chemical environment of adjacent protons and carbons. The N4 nitrogen is tertiary and bonded to the electron-donating trityl group, while the N1 nitrogen is a secondary amine, and its proton is exchangeable.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Theoretical Principles & Expected Data Interpretation

The ¹H NMR spectrum of (R)-4-N-Trityl-2-methylpiperazine is expected to show distinct regions corresponding to the aromatic trityl protons, the piperazine ring protons, the methyl group, and the N-H proton.

-

Trityl Protons (Ar-H): The 15 protons of the three phenyl rings are expected to appear in the aromatic region, typically between δ 7.10 and 7.50 ppm . Due to the electronic effects and potential for restricted rotation, these may appear as a complex multiplet.

-

Piperazine Ring Protons (CH, CH₂): The chiral center at C2 leads to a complex set of signals for the seven piperazine protons. The chair conformation of the ring results in axial and equatorial protons with different chemical shifts.

-

The proton on the chiral carbon (H2) will appear as a multiplet.

-

The protons on the C3, C5, and C6 methylenes are diastereotopic and will likely appear as distinct, complex multiplets. Their chemical shifts are influenced by their position relative to the methyl and trityl groups. A general range for these protons is δ 1.80 - 3.20 ppm .

-

-

Methyl Protons (CH₃): The methyl group at the C2 position is expected to appear as a doublet, coupling with the adjacent H2 proton, in the upfield region around δ 1.00 - 1.20 ppm .

-

Amine Proton (N-H): The proton on the N1 nitrogen will likely appear as a broad singlet, typically in the range of δ 1.50 - 2.50 ppm . Its chemical shift and appearance can be concentration-dependent, and it will exchange with D₂O, causing the signal to disappear. This exchange experiment is a key validation step.

Predicted ¹H NMR Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Trityl (Ar-H) | 7.10 - 7.50 | Multiplet (m) | 15H | Characteristic aromatic region. |

| Piperazine Ring (CH₂) | 1.80 - 3.20 | Multiplets (m) | 7H | Complex signals due to chirality and ring conformation. |

| Methyl (CH₃) | 1.00 - 1.20 | Doublet (d) | 3H | Coupled to the C2 proton. |

| Amine (N-H) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Disappears upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes a standard method for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-4-N-Trityl-2-methylpiperazine.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[1]

-

Transfer the solution into a standard 5 mm NMR tube.

-

Causality: CDCl₃ is a common choice for non-polar to moderately polar organic molecules as it dissolves them well and its residual proton signal (δ ~7.26 ppm) is well-defined and does not typically overlap with key analyte signals.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is a self-validating step; poor shimming results in broad, distorted peaks, indicating a need for re-optimization.

-

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Reference the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integrate all peaks to determine the relative ratios of protons.

-

Perform a D₂O exchange experiment by adding a drop of D₂O, shaking the tube, and re-acquiring the spectrum to confirm the N-H peak.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.

Theoretical Principles & Expected Data Interpretation

Due to the molecule's asymmetry, each of the 24 carbon atoms is expected to be chemically unique and produce a distinct signal.

-

Trityl Carbons:

-

The 15 aromatic carbons will appear in the downfield region. The three carbons directly attached to the central quaternary carbon will be at a different shift than the other twelve. A typical range is δ 125 - 150 ppm .[2]

-

The quaternary carbon of the trityl group (C(Ph)₃) is highly deshielded and will appear as a weak signal around δ 75 - 85 ppm . Its weakness is due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

-

-

Piperazine Ring Carbons: The five carbons of the piperazine ring will appear in the aliphatic region, generally between δ 40 - 60 ppm . The chemical shifts will be influenced by the substitution pattern (methyl group, trityl group).

-

Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing in the upfield region around δ 15 - 25 ppm .[2]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Trityl (Aromatic CH) | 125 - 150 | Multiple peaks expected. |

| Trityl (Quaternary C-Ar) | 145 - 150 | The three carbons bonded to the central quaternary carbon. |

| Trityl (Quaternary C(Ph)₃) | 75 - 85 | Expected to be a weak signal. |

| Piperazine Ring (CH, CH₂) | 40 - 60 | Five distinct signals expected. |

| Methyl (CH₃) | 15 - 25 | Most upfield signal. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 25-50 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[1]

-

Causality: The low natural abundance of the ¹³C isotope (1.1%) necessitates a higher concentration to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

-

Data Acquisition:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies, which collapses C-H coupling and enhances the signal via the NOE.

-

A longer acquisition time with more scans (e.g., hundreds to thousands) is required compared to ¹H NMR.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.

Theoretical Principles & Expected Data Interpretation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺. The calculated exact mass of C₂₄H₂₆N₂ is 342.2096.

-

Molecular Ion: The high-resolution mass spectrum should show a prominent peak at m/z 343.2174 , corresponding to the [C₂₄H₂₆N₂ + H]⁺ ion.

-

Fragmentation: The most characteristic fragmentation pathway for N-trityl compounds is the cleavage of the C-N bond to form the highly stable trityl cation (Ph₃C⁺).

-

Trityl Cation (m/z 243): A major fragment ion is expected at m/z 243.1174 (C₁₉H₁₅⁺). The high stability of this carbocation makes it a very favorable fragmentation product and often the base peak in the spectrum.[3] This is a key diagnostic ion for confirming the presence of the trityl group.

-

Piperazine Fragment: Loss of the trityl group would leave the protonated (R)-2-methylpiperazine fragment at m/z 101.1073 ([C₅H₁₂N₂ + H]⁺).

-

Predicted Mass Spectrometry Data

| m/z (calculated) | Assignment | Notes |

| 343.2174 | [M+H]⁺ | Protonated molecular ion. |

| 243.1174 | [C₁₉H₁₅]⁺ | Trityl cation fragment; likely the base peak. |

| 101.1073 | [C₅H₁₃N₂]⁺ | Protonated (R)-2-methylpiperazine fragment. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.[4]

-

A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent.

-

Causality: Formic acid promotes the formation of the protonated [M+H]⁺ ion, which is the species detected by the mass spectrometer in positive ion mode.[4]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

The ESI process generates charged droplets, from which solvent evaporates to yield gas-phase ions.[5]

-

Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion (m/z 343.2) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments (e.g., m/z 243.1).

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Theoretical Principles & Expected Data Interpretation

The IR spectrum will be dominated by absorptions from the aromatic C-H bonds of the trityl group and the aliphatic C-H bonds of the piperazine and methyl groups.

-

Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹ .

-

Aliphatic C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ , corresponding to the CH, CH₂, and CH₃ groups.

-

N-H Stretch: A moderate, somewhat broad peak in the 3300-3400 cm⁻¹ region is expected for the secondary amine.

-

C=C Aromatic Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

-

C-N Stretch: Absorptions corresponding to the C-N bonds will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3400 | N-H Stretch (Amine) | Moderate |

| 3050 - 3100 | Aromatic C-H Stretch | Moderate, Sharp |

| 2850 - 2980 | Aliphatic C-H Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Variable, Sharp |

| 1100 - 1300 | C-N Stretch | Moderate |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a convenient technique for solid or liquid samples that requires minimal preparation.

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of the solid (R)-4-N-Trityl-2-methylpiperazine powder directly onto the ATR crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.[7]

-

-

Data Acquisition and Cleaning:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, raise the press arm and clean the sample off the crystal using a soft tissue moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[6]

-

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of (R)-4-N-Trityl-2-methylpiperazine relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for spectroscopic confirmation.

Conclusion

The spectroscopic characterization of (R)-4-N-Trityl-2-methylpiperazine is a multi-faceted process where each technique provides unique and complementary information. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the chirality's influence on the piperazine ring. Mass spectrometry validates the molecular weight and reveals the hallmark fragmentation of the N-trityl bond. Finally, IR spectroscopy confirms the presence of key functional groups. By integrating these datasets using the robust protocols outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Available at: [Link]

-